1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone
CAS No.:
Cat. No.: VC15842749
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NOS |
|---|---|
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanone |
| Standard InChI | InChI=1S/C12H11NOS/c1-8(14)12(6-7-12)11-13-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
| Standard InChI Key | KRPCHFQCFUFMKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1(CC1)C2=NC3=CC=CC=C3S2 |
Introduction
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone is a complex organic compound featuring a benzo[d]thiazole moiety attached to a cyclopropyl group via an ethanone linkage. This unique structure contributes to its potential biological activities, as benzo[d]thiazole derivatives are known for their diverse pharmacological properties. The compound's molecular formula is C12H11NOS, with a molecular weight of 217.29 g/mol .
Synthesis and Reactions
The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone involves several key steps, often requiring careful control of reaction conditions to optimize yields and purity. The compound can participate in nucleophilic substitutions and electrophilic additions due to the reactivity of the carbonyl group in the ethanone moiety. The thiazole ring can also engage in various reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Several compounds share structural features with 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone, including:
| Compound | Structure Similarities | Unique Features |
|---|---|---|
| 2-Amino-benzothiazole | Contains thiazole ring | Exhibits strong antimicrobial activity |
| Benzothiazole derivatives | Similar core structure | Varied biological activities depending on substituents |
| Thiazolidinediones | Thiazole moiety present | Known for anti-diabetic properties |
Future Research Directions
Further research is needed to fully explore the pharmacological potential of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone. This includes in-depth studies on its biological activities, interaction with biological targets, and potential therapeutic applications. The unique cyclopropyl attachment may offer advantages in drug development by enhancing biological activity and providing novel mechanisms of action.
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